3-(4-フルオロフェニル)-1H-ピラゾール

概要

説明

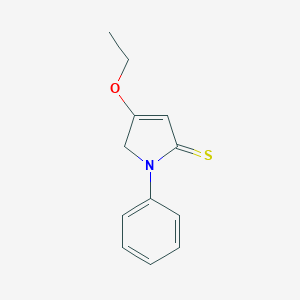

3-(4-Fluorophenyl)-1H-pyrazole is a useful research compound. Its molecular formula is C9H7FN2 and its molecular weight is 162.16 g/mol. The purity is usually 95%.

The exact mass of the compound 3-(4-Fluorophenyl)-1H-pyrazole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-(4-Fluorophenyl)-1H-pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-Fluorophenyl)-1H-pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

がん研究における抗増殖活性

3-(4-フルオロフェニル)-1H-ピラゾール: 誘導体は、LNCaPやPC-3などの前立腺がん細胞株に対する抗増殖活性を評価するために合成され、試験されています。 これらの化合物は、がん細胞の増殖を阻害し、前立腺特異抗原(PSA)レベルをダウンレギュレートする可能性を示しており、前立腺がん診断において重要なマーカーです .

アンドロゲン受容体拮抗作用

3-(4-フルオロフェニル)-1H-ピラゾールの同じ誘導体は、アンドロゲン受容体拮抗薬として作用する能力についても研究されています。 これは、アンドロゲン受容体が疾患の進行において重要な役割を果たす前立腺がんなどの疾患の治療において特に関連しています .

生化学的研究

3-(4-フルオロフェニル)-1H-ピラゾールとは直接関連していませんが、3-クロロ-4-フルオロフェニルイソシアネートなどの関連化合物は、バイオプロセッシング、細胞培養、トランスフェクション、細胞および遺伝子治療など、さまざまな用途で生化学研究に使用されてきました . これは、3-(4-フルオロフェニル)-1H-ピラゾールにも生化学的な用途の可能性を示唆しています。

ホウ素含有化合物の研究

3-(4-フルオロフェニル)-1H-ピラゾール: は、生化学的および生理学的効果があることが示されている他のホウ素含有化合物と同様の用途を持つ可能性があります。 これらの化合物は実験室実験で使用されており、3-(4-フルオロフェニル)-1H-ピラゾール誘導体で探求できる利点と制限があります.

Safety and Hazards

将来の方向性

Fluorinated pyrazoles, such as “3-(4-Fluorophenyl)-1H-pyrazole”, have seen increasing popularity in various areas of science . Future research may focus on developing new synthetic approaches to these compounds, exploring their reaction mechanisms, and investigating their potential applications in medicinal chemistry, drug discovery, and other fields .

作用機序

Target of Action

3-(4-Fluorophenyl)-1H-pyrazole is a novel compound that has been studied for its potential therapeutic effects. The primary target of this compound is the FMN riboswitch , a novel drug target for the design of new antibiotics . This compound acts as a neutral ligand for the FMN riboswitch and has shown activity against Clostridium difficile infection in mice .

Mode of Action

The compound interacts with the FMN riboswitch through π–π stacking interactions . The presence of fluorine on the phenyl ring in 3-(4-Fluorophenyl)-1H-pyrazole is important to enhance the binding affinity of the neutral ligands with the FMN riboswitch . This interaction triggers the function of the riboswitch, leading to downstream effects.

Pharmacokinetics

Similar compounds have been shown to have good bioavailability and adme properties

Result of Action

The binding of 3-(4-Fluorophenyl)-1H-pyrazole to the FMN riboswitch leads to a change in the function of the riboswitch, which could potentially lead to the death of the bacteria . This makes it a promising candidate for the development of new antibiotics.

特性

IUPAC Name |

5-(4-fluorophenyl)-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2/c10-8-3-1-7(2-4-8)9-5-6-11-12-9/h1-6H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STTNBHIFTZEPSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=NN2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10934963 | |

| Record name | 3-(4-Fluorophenyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10934963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154258-82-9 | |

| Record name | 3-(4-Fluorophenyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10934963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(4-Fluorophenyl)-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structural characterization of 3-(4-Fluorophenyl)-1H-pyrazole?

A1: 3-(4-Fluorophenyl)-1H-pyrazole is characterized by a pyrazole ring directly linked to a 4-fluorophenyl group.

Q2: What are the known biological activities of 3-(4-Fluorophenyl)-1H-pyrazole derivatives?

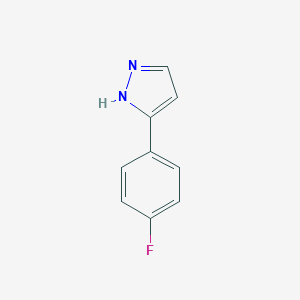

A2: Research indicates that derivatives of 3-(4-Fluorophenyl)-1H-pyrazole exhibit promising antiproliferative activity against prostate cancer cell lines (LNCaP and PC-3) []. Notably, some derivatives demonstrate potent inhibition of LNCaP cell growth and downregulation of the androgen receptor target gene prostate-specific antigen (PSA) []. This suggests their potential as androgen receptor antagonists for prostate cancer treatment.

Q3: Can you elaborate on the structure-activity relationship (SAR) of 3-(4-Fluorophenyl)-1H-pyrazole derivatives in relation to their biological activity?

A3: While the provided abstracts don't delve deep into specific SAR details, one study observed that introducing certain substituents to the core structure of 3-(4-Fluorophenyl)-1H-pyrazole significantly impacts its antiproliferative activity and PSA downregulation capabilities []. This highlights the importance of structural modifications in modulating the biological activity of this compound class.

Q4: Have any 3-(4-Fluorophenyl)-1H-pyrazole derivatives been identified in illegal products?

A4: Yes, N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide (AB-CHFUPYCA), a synthetic cannabinoid containing the 3-(4-Fluorophenyl)-1H-pyrazole moiety, has been detected in illicit products []. This compound, identified as a "research chemical," raises concerns about its potential misuse and unknown health risks.

Q5: What are the metabolic pathways of 3-(4-Fluorophenyl)-1H-pyrazole derivatives in humans?

A5: Research on the in vitro metabolism of a related compound, 3,5-AB-CHMFUPPYCA (a regioisomer of AB-CHFUPYCA), using human liver microsomes revealed that the primary metabolic pathway involves oxidation of the cyclohexylmethyl side chain []. This biotransformation results in monohydroxylated metabolites, which could serve as potential targets for urine analysis in drug monitoring [].

Q6: Are there any known issues with the stability of 3-(4-Fluorophenyl)-1H-pyrazole derivatives?

A6: Studies show that 3,5-AB-CHMFUPPYCA can undergo thermal degradation under smoking conditions, leading to the cleavage of the amide bond and the formation of pyrolytic byproducts []. These byproducts, also detected during in vitro metabolism, could potentially complicate the interpretation of metabolic profiles, especially in hair analysis where metabolite detection often indicates drug use [].

Q7: How do the different tautomeric forms of 3-(4-Fluorophenyl)-1H-pyrazole affect its crystal structure?

A7: Crystallographic analysis of 3-(4-Fluorophenyl)-1H-pyrazole revealed the presence of two tautomeric forms within the same crystal structure []. This tautomerism arises from the exchange of the N—H proton between the two nitrogen atoms in the pyrazole ring. These tautomers, coexisting in a 1:1 ratio, form a complex network of hydrogen bonds within the crystal lattice [].

Q8: Are there any computational chemistry studies on 3-(4-Fluorophenyl)-1H-pyrazole?

A8: While the provided abstracts do not directly mention computational studies on 3-(4-Fluorophenyl)-1H-pyrazole itself, one study used computational methods to identify potential inhibitors of SpDHBP synthase, an enzyme crucial for riboflavin synthesis in drug-resistant Streptococcus pneumoniae []. This study highlights the use of computational chemistry in drug discovery targeting specific biological pathways.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine dihydrochloride](/img/structure/B122612.png)